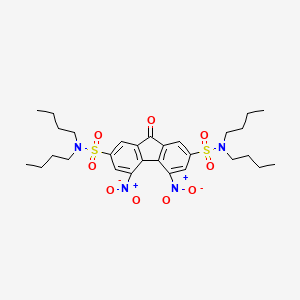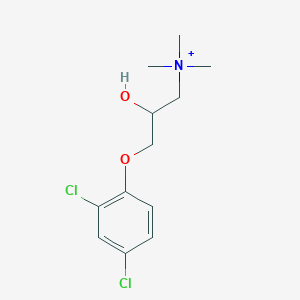![molecular formula C10H11N3O2 B11710657 3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)
3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a nitroso group, and a propanenitrile group
Vorbereitungsmethoden
The synthesis of 3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-methoxyaniline with acrylonitrile to form 3-(2-methoxyphenylamino)propanenitrile. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to yield the final product .
Analyse Chemischer Reaktionen
3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving nitroso compounds and their biological effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, making it a useful tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile include:
3-[(2-Methoxyphenyl)amino]propanenitrile: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-[(4-Methoxyphenyl)amino]propanenitrile: Has a methoxy group in a different position, which can affect its reactivity and applications.
3-Amino-3-(2-methoxyphenyl)propanenitrile: Contains an amino group instead of a nitroso group, leading to different chemical properties and uses.
These compounds share some structural similarities but differ in their functional groups, leading to unique properties and applications.
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
N-(2-cyanoethyl)-N-(2-methoxyphenyl)nitrous amide |
InChI |
InChI=1S/C10H11N3O2/c1-15-10-6-3-2-5-9(10)13(12-14)8-4-7-11/h2-3,5-6H,4,8H2,1H3 |
InChI-Schlüssel |
PJKLLRHZRFSIHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N(CCC#N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


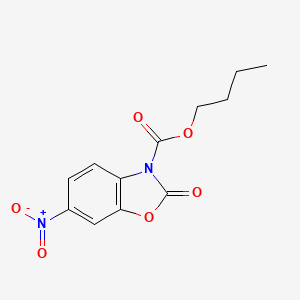
![4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile](/img/structure/B11710579.png)
![{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid](/img/structure/B11710586.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)
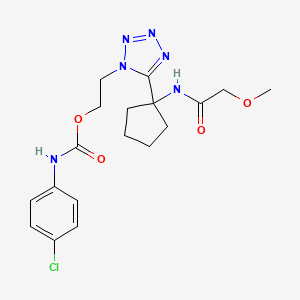
![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)
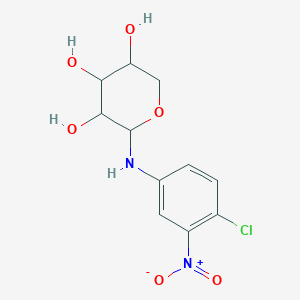
![N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
![1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
![2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide](/img/structure/B11710618.png)
![{(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11710622.png)
